molecular formula C9H8FNO3 B2465118 Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate CAS No. 849069-30-3

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate

Cat. No.: B2465118
CAS No.: 849069-30-3
M. Wt: 197.165
InChI Key: FDSOHOMXMPVURY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate, typically involves nucleophilic substitution reactions. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like HF. The use of catalytic systems and optimized reaction parameters can improve yields and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: The ester group can be modified through transesterification or hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like TBAF, HF, or alkali metal fluorides are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer.

    Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its biological activity.

    Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects in medicinal and agricultural applications.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but fewer functional groups.

    2,6-Difluoropyridine: Contains two fluorine atoms, offering different electronic properties and reactivity.

    3-Fluoropyridine: Another positional isomer with distinct chemical behavior.

Uniqueness

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate is unique due to the presence of both the fluorinated pyridine ring and the ester functional group. This combination allows for diverse chemical modifications and applications, making it a versatile compound in various research fields.

Properties

IUPAC Name

ethyl 2-(2-fluoropyridin-3-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-2-14-9(13)7(12)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSOHOMXMPVURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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